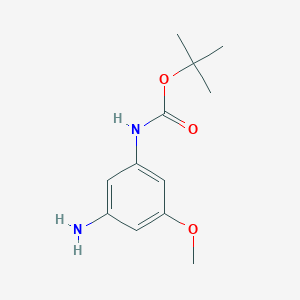

Tert-butyl (3-amino-5-methoxyphenyl)carbamate

Übersicht

Beschreibung

Tert-butyl carbamate, also known as BOC-amide, is a compound used in organic synthesis, particularly in the synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using various methods, including TFA-induced cleavage and the use of metal catalysts .Molecular Structure Analysis

The molecular structure of tert-butyl carbamate is C5H11NO2 with a molecular weight of 117.15 . The InChI key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid with a melting point of 105-108 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds:

- Tert-butyl (3-amino-5-methoxyphenyl)carbamate derivatives are important intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) described the synthesis of a related compound as an intermediate in many biologically active compounds, including omisertinib (AZD9291), with a total yield of 81% from commercially available precursors (Zhao, Guo, Lan, & Xu, 2017).

Chemical Modification Techniques:

- Smith et al. (2013) demonstrated the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, achieving high yields of various substituted products. This process is significant for developing new chemical entities (Smith, El‐Hiti, & Alshammari, 2013).

Pharmacokinetics and Metabolic Studies:

- Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the simultaneous determination of tert-butyldimethylsilyl derivatives of various metabolites. This method can be applied in pharmacokinetic studies and diagnosis of diseases like neuroblastoma and melanoma (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Advanced Organic Synthesis Techniques:

- Padwa et al. (2003) explored the preparation and Diels‐Alder reaction of a related compound, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its use in complex organic synthesis (Padwa, Brodney, & Lynch, 2003).

Photocatalysis and Synthetic Applications:

- Wang et al. (2022) reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This represents a novel pathway for synthesizing 3-aminochromones, expanding the utility of photocatalyzed protocols (Wang et al., 2022).

Enantioselective Synthesis:

- Lakner et al. (2003) discussed the enantioselective synthesis of β-amino acids from a tert-butyl derivative, highlighting its importance in the development of chiral compounds (Lakner, Chu, Negrete, & Konopelski, 2003).

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-5-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCVFSHXLAVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-amino-5-methoxyphenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)

![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)